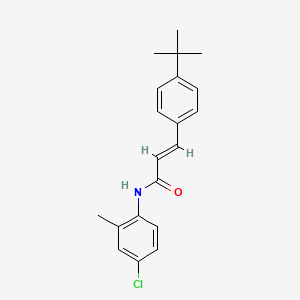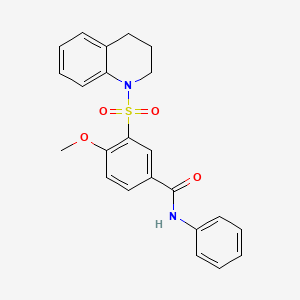![molecular formula C22H17BrN2O5 B4615451 2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4615451.png)
2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid
Vue d'ensemble
Description
2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid is a useful research compound. Its molecular formula is C22H17BrN2O5 and its molecular weight is 469.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.03208 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Benzoic Acid Derivatives in Food and Pharmaceuticals
Benzoic acid and its derivatives, including compounds structurally related to 2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid, are extensively used as preservatives due to their antibacterial and antifungal properties. These compounds are naturally occurring in plant and animal tissues and can be synthesized by microorganisms. They find applications in food, cosmetic, hygiene, and pharmaceutical products. Despite their widespread use, the potential public health concerns and controversial effects of these compounds are subjects of ongoing research and discussion (del Olmo, Calzada, & Nuñez, 2017).
Chemical Synthesis and Drug Development
Rearrangement in Drug Compounds
An unusual rearrangement process has been observed in the study of Zofenopril, an ACE inhibitor drug, where a benzoic acid molecule is lost during mass spectrometric analysis. This rearrangement, which involves the cleavage of the benzoic acid moiety, highlights the complex interactions and stability considerations of benzoic acid derivatives in pharmaceutical contexts (Cartoni et al., 2002).
Protecting Groups in Carbohydrate Chemistry
The 2-(chloroacetoxymethyl)benzoyl (CAMB) group, closely related to benzoic acid derivatives, has been used as a novel protecting group for carbohydrates. This application underscores the importance of benzoic acid derivatives in facilitating the synthesis of complex organic molecules, showcasing their versatility in synthetic chemistry (Ziegler & Pantkowski, 1994).
Biological Interactions and Applications
- Antioxidant and Enzyme Inhibitory Actions: Novel bromophenols, structurally related to benzoic acid derivatives, have been synthesized and evaluated for their antioxidant activities and inhibitory effects on metabolic enzymes such as acetylcholinesterase and butyrylcholinesterase. These compounds demonstrate significant biological activities, indicating the potential of benzoic acid derivatives in the development of new therapeutic agents (Öztaşkın et al., 2017).
Novel Fluorescence Probes
Development of novel fluorescence probes for detecting reactive oxygen species illustrates the application of benzoic acid derivatives in biochemical research and diagnostics. These probes are designed to selectively detect highly reactive oxygen species, facilitating studies on the roles of these species in various biological and chemical processes (Setsukinai et al., 2003).
Propriétés
IUPAC Name |
2-[[4-[[2-(4-bromophenoxy)acetyl]amino]benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O5/c23-15-7-11-17(12-8-15)30-13-20(26)24-16-9-5-14(6-10-16)21(27)25-19-4-2-1-3-18(19)22(28)29/h1-12H,13H2,(H,24,26)(H,25,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYYUQGTFQPTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxyethyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B4615368.png)

![3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4615380.png)
![2-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4615383.png)
![N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4615411.png)
![6-(2-chlorobenzyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4615418.png)
![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4615425.png)

![N-{4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4615440.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4615443.png)

![6,8-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4615459.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4615467.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4615473.png)
